6-Chloroimidazo[1,2-a]pyridine hydrochloride
Overview
Description
6-Chloroimidazo[1,2-a]pyridine hydrochloride is a chemical compound with the CAS Number: 957035-24-4 . It has a molecular weight of 189.04 . It is a pyridine derivative and can be used as a pharmaceutical intermediate .
Molecular Structure Analysis
The molecular structure of 6-Chloroimidazo[1,2-a]pyridine hydrochloride can be represented by the linear formula C7H6Cl2N2 . The InChI code for this compound is 1S/C7H5ClN2.ClH/c8-6-1-2-7-9-3-4-10(7)5-6;/h1-5H;1H .
Physical And Chemical Properties Analysis
6-Chloroimidazo[1,2-a]pyridine hydrochloride is a solid at room temperature . It has a molecular weight of 189.04 .
Scientific Research Applications
- “6-Chloroimidazo[1,2-a]pyridine hydrochloride” is a chemical compound with the CAS Number: 957035-24-4 . It has a molecular weight of 189.04 .
- This compound is used as a pharmaceutical intermediate . Pharmaceutical intermediates are the drugs used as raw materials for the production of bulk drugs, or they can refer to a material produced during synthesis of an API that must undergo further molecular changes or refinements before it becomes an API.
- It is slightly soluble in water .
Safety And Hazards
properties
IUPAC Name |
6-chloroimidazo[1,2-a]pyridine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2.ClH/c8-6-1-2-7-9-3-4-10(7)5-6;/h1-5H;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZDHZKWGTHQGTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN2C=C1Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80656983 | |
Record name | 6-Chloroimidazo[1,2-a]pyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80656983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloroimidazo[1,2-a]pyridine hydrochloride | |
CAS RN |
957035-24-4 | |
Record name | 6-Chloroimidazo[1,2-a]pyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80656983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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